molecular formula C8H4BrClFN B1450491 5-Bromo-4-chloro-2-fluorophenylacetonitrile CAS No. 1785359-01-4

5-Bromo-4-chloro-2-fluorophenylacetonitrile

Cat. No. B1450491
CAS RN: 1785359-01-4
M. Wt: 248.48 g/mol
InChI Key: ZWYLSHRFUNDXGM-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluorophenylacetonitrile is a chemical compound with the CAS Number: 1785359-01-4 . It has a molecular weight of 248.48 . The IUPAC name for this compound is 2-(5-bromo-4-chloro-2-fluorophenyl)acetonitrile .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring substituted with bromo, chloro, and fluoro groups, and an acetonitrile group .

Scientific Research Applications

Chemoselective Functionalization

The compound 5-Bromo-4-chloro-2-fluorophenylacetonitrile demonstrates potential in chemoselective functionalization. Research highlights the successful catalytic amination of similar structures, suggesting possible applications in selective bromide substitution and SNAr conditions for the functionalization of halogen groups (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Dihydrofuran Carbonitrile Derivatives

Studies have been conducted on the synthesis of dihydrofuran carbonitrile derivatives using halogen-containing compounds similar to this compound. These compounds have demonstrated interesting properties, including coordinated compliance with chloro-methyl and bromo-methyl exchange rules, potentially offering insights into new synthetic pathways and molecular properties (Swamy et al., 2020).

Halogen-rich Intermediate for Synthesis

The compound may serve as a halogen-rich intermediate for the synthesis of complex structures like pentasubstituted pyridines. Recent research into similar halopyridine isomers has opened up new avenues for the synthesis of medicinally relevant compounds using halogen dance reactions (Wu, Porter, Frennesson, & Saulnier, 2022).

Pseudotetrahedral Polyhaloadamantanes

Research into pseudotetrahedral polyhaloadamantanes, which include compounds structurally similar to this compound, suggests applications in chirality studies. Such compounds have been shown to be stable and suitable for optical antipode separation and circular dichroism spectrum analysis (Schreiner et al., 2002).

Pharmacological Aspects in Thiophene Derivatives

The compound's related thiophene derivatives have been explored for their pharmacological aspects, including haemolytic, biofilm inhibition, and anti-thrombolytic activities. Such studies indicate the potential of halogen-containing compounds in medicinal applications (Ikram et al., 2015).

properties

IUPAC Name

2-(5-bromo-4-chloro-2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClFN/c9-6-3-5(1-2-12)8(11)4-7(6)10/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYLSHRFUNDXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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